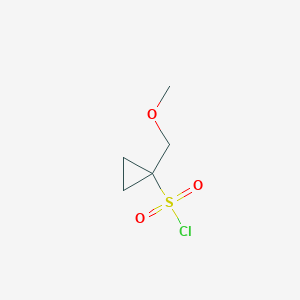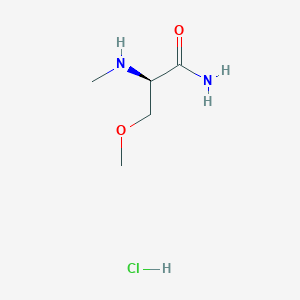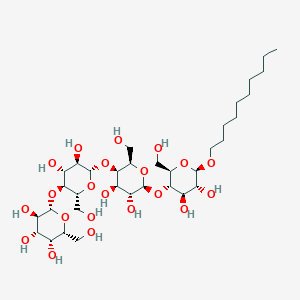![molecular formula C12H16F6N4O5 B1435764 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate CAS No. 2109435-79-0](/img/structure/B1435764.png)
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
Overview
Description
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is a compound with significant biochemical and pharmacological interest It is a derivative of histamine, featuring an imidazole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate typically involves the reaction of β-alanine with histamine under controlled conditions. The process includes the following steps:
Condensation Reaction: β-Alanine reacts with histamine to form 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide.
Salt Formation: The resulting amide is then treated with trifluoroacetic acid to form the ditrifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the condensation reaction under controlled temperature and pressure.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amide group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted imidazole compounds.
Scientific Research Applications
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Histamine Receptors: Acts as an antagonist or agonist at histamine receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
Antioxidant Activity: Scavenges reactive oxygen species, providing protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
β-Alanylhistamine dihydrochloride: Similar structure but different salt form.
Histamine Derivatives: Compounds with modifications on the imidazole ring or side chain.
Uniqueness
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is unique due to its specific trifluoroacetate salt form, which can influence its solubility, stability, and biological activity compared to other histamine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHHFINLFZZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine trihydrochloride](/img/structure/B1435686.png)


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)





